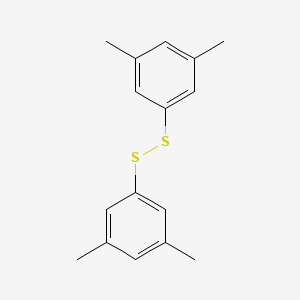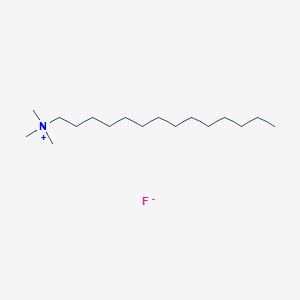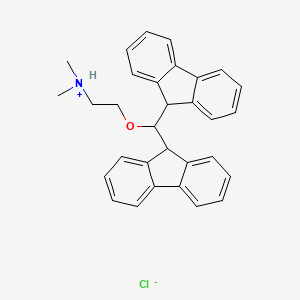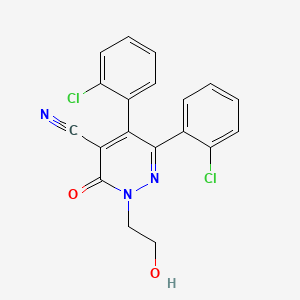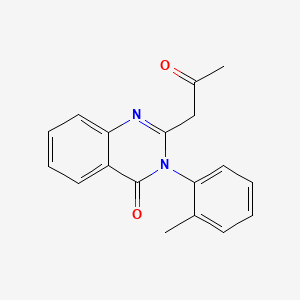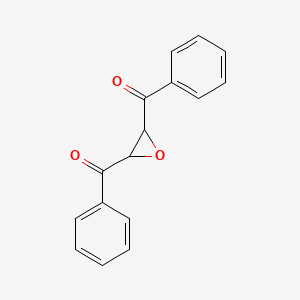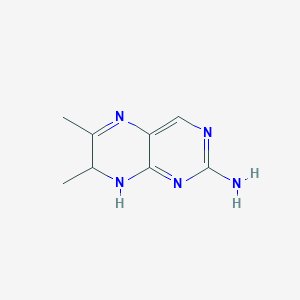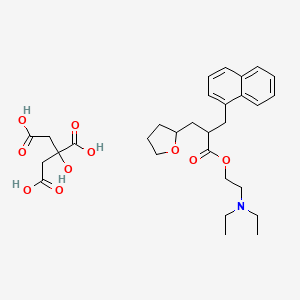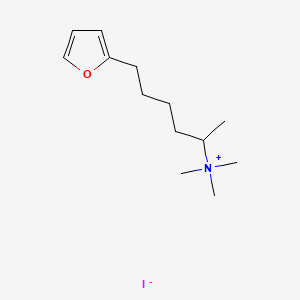
Benzenesulfonic acid, 4-(diethylamino)-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium N,N-diethylsulfanilate is a chemical compound with the molecular formula C10H14NO3S.Na. It is also known as sodium 4-(diethylamino)benzenesulfonate or sulfanilic acid, N,N-diethyl-, sodium salt. This compound is a derivative of sulfanilic acid, where the amino group is substituted with diethyl groups, and it is neutralized with sodium. Sodium N,N-diethylsulfanilate is used in various chemical reactions and has applications in different scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
Sodium N,N-diethylsulfanilate can be synthesized through the sulfonation of N,N-diethylaniline. The reaction involves the introduction of a sulfonic acid group (-SO3H) into the aromatic ring of N,N-diethylaniline, followed by neutralization with sodium hydroxide to form the sodium salt. The general reaction conditions include:
Sulfonation: N,N-diethylaniline is reacted with sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form sodium N,N-diethylsulfanilate.
Industrial Production Methods
Industrial production of sodium N,N-diethylsulfanilate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and quality control measures ensures consistent production of the compound .
化学反应分析
Types of Reactions
Sodium N,N-diethylsulfanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and alkyl halides for alkylation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Sodium N,N-diethylsulfanilate has several scientific research applications, including:
作用机制
The mechanism of action of sodium N,N-diethylsulfanilate involves its interaction with various molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonic acid groups into other molecules. This reactivity is due to the presence of the sulfonate group, which can participate in nucleophilic substitution reactions. Additionally, the diethylamino group can influence the compound’s reactivity and interactions with biological targets .
相似化合物的比较
Sodium N,N-diethylsulfanilate can be compared with other similar compounds, such as:
Sodium sulfanilate: Lacks the diethyl substitution on the amino group, making it less hydrophobic and potentially less reactive in certain reactions.
Sodium N,N-dimethylsulfanilate: Contains methyl groups instead of ethyl groups, which can affect its solubility and reactivity.
Sodium p-toluenesulfonate: Has a methyl group on the aromatic ring, which can influence its reactivity and applications.
These comparisons highlight the unique properties of sodium N,N-diethylsulfanilate, such as its increased hydrophobicity and reactivity due to the diethyl substitution.
属性
CAS 编号 |
70916-35-7 |
|---|---|
分子式 |
C10H14NNaO3S |
分子量 |
251.28 g/mol |
IUPAC 名称 |
sodium;4-(diethylamino)benzenesulfonate |
InChI |
InChI=1S/C10H15NO3S.Na/c1-3-11(4-2)9-5-7-10(8-6-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1 |
InChI 键 |
QJBONFOEPUFXPR-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


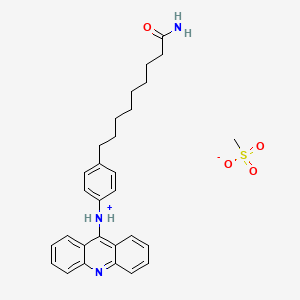
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
